N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique molecular structure, which includes a thiazole ring substituted with a methyl and phenyl group, and a propanamide chain with a phenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the methyl and phenyl groups at the 4 and 2 positions, respectively.
Attachment of the Propanamide Chain: The propanamide chain is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Introduction of the Phenylthio Group: The phenylthio group is typically introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the phenylthio group.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The thiazole ring and phenylthio group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylthio group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(phenylthio)propanamide: Unique due to its specific substitution pattern and combination of functional groups.
4-methyl-2-phenylthiazole: Lacks the propanamide and phenylthio groups.
2-phenylthiazole: Lacks the methyl group and propanamide chain.
Thiazole-5-carboxamide: Contains a carboxamide group but lacks the phenylthio substitution.
Uniqueness
This compound is unique due to its combination of a thiazole ring with specific methyl, phenyl, and phenylthio substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-15-18(25-20(22-15)16-8-4-2-5-9-16)14-21-19(23)12-13-24-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDBDTVQZQYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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